molecular formula C18H25FN4O2S B2441081 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049348-60-8

2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2441081
CAS RN: 1049348-60-8
M. Wt: 380.48
InChI Key: KSGPSEUNKCLCIQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25FN4O2S and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide has been involved in various scientific studies focusing on the synthesis, structural characterization, and potential applications in medicinal chemistry and materials science. Research has shown that the introduction of a fluorine atom into benzenesulfonamide derivatives can significantly influence their chemical properties and biological activities. For example, Hashimoto et al. (2002) demonstrated how fluorine substitution enhanced the COX-1/COX-2 selectivity of sulfonamide derivatives, leading to the development of potent and selective COX-2 inhibitors with potential applications in treating inflammation-related diseases such as rheumatoid arthritis and osteoarthritis Hashimoto et al., 2002.

Biological Activities and Applications

Several studies have explored the biological activities associated with compounds structurally related to 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, highlighting their potential in drug development. Compounds with the benzenesulfonamide moiety have been evaluated for their antibacterial and antifungal activities, showing promising results against a variety of pathogens. For instance, Hassan et al. (2013) synthesized a series of 2-pyrazoline derivatives bearing benzenesulfonamide moieties, which exhibited significant antimicrobial activity Hassan et al., 2013.

Fluorescence and Sensing Applications

The structural characteristics of benzenesulfonamide derivatives, including those with a fluorine atom, have made them subjects of interest in the development of fluorescent probes and sensors. Kimber et al. (2001) investigated zinc(II) specific fluorophores, which are crucial for studying intracellular Zn2+ levels. Their research into the fluorescence characteristics of various sulfonamide analogues has contributed to the understanding of how these compounds can be applied in bioimaging and sensing technologies Kimber et al., 2001.

Metal Coordination and Supramolecular Chemistry

The unique electronic and structural features of sulfonamide derivatives also facilitate their application in metal coordination and supramolecular chemistry. Jacobs et al. (2013) reported on the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides, demonstrating their potential as ligands for metal coordination. Such studies reveal the versatility of sulfonamide derivatives in creating complex structures with diverse chemical and physical properties Jacobs et al., 2013.

properties

IUPAC Name

2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2S/c1-21-10-12-23(13-11-21)17(16-7-5-9-22(16)2)14-20-26(24,25)18-8-4-3-6-15(18)19/h3-9,17,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPSEUNKCLCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

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